molecular formula C27H25FN6O B10819853 N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide

N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide

Cat. No.: B10819853
M. Wt: 468.5 g/mol
InChI Key: OZFFKOSQNBBYCA-UHFFFAOYSA-N
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Description

BAY-3827 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It has shown significant efficacy in various scientific research applications, particularly in the study of cancer, due to its ability to inhibit AMPK activity with high specificity. The compound has been extensively studied for its anti-proliferative effects in androgen-dependent prostate cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY-3827 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of BAY-3827 typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be scalable and cost-effective, ensuring high purity and consistency of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the synthesis process and ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

BAY-3827 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: BAY-3827 can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

BAY-3827 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study AMPK signaling pathways and their role in cellular metabolism.

    Biology: Investigates the effects of AMPK inhibition on cellular processes such as lipid metabolism and energy homeostasis.

    Medicine: Explores the therapeutic potential of AMPK inhibition in cancer treatment, particularly in androgen-dependent prostate cancer.

    Industry: Utilized in the development of new drugs targeting AMPK-related pathways and diseases.

Mechanism of Action

BAY-3827 exerts its effects by selectively inhibiting AMPK activity. AMPK is a key regulator of cellular energy homeostasis, and its inhibition by BAY-3827 leads to the downregulation of pathways involved in lipid metabolism and cell proliferation. The compound prevents the phosphorylation of acetyl-CoA carboxylase 1, a critical enzyme in fatty acid synthesis, thereby reducing lipid biosynthesis and promoting anti-proliferative effects in cancer cells .

Properties

Molecular Formula

C27H25FN6O

Molecular Weight

468.5 g/mol

IUPAC Name

N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide

InChI

InChI=1S/C27H25FN6O/c1-6-17-9-7-8-10-18(17)27(35)31-26-20-11-19(24(28)14(2)25(20)32-33-26)23-21(12-29)15(3)34(5)16(4)22(23)13-30/h7-11,23H,6H2,1-5H3,(H2,31,32,33,35)

InChI Key

OZFFKOSQNBBYCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC2=NNC3=C(C(=C(C=C32)C4C(=C(N(C(=C4C#N)C)C)C)C#N)F)C

Origin of Product

United States

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